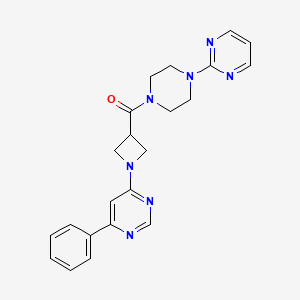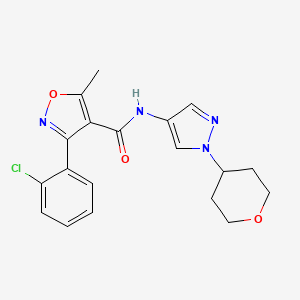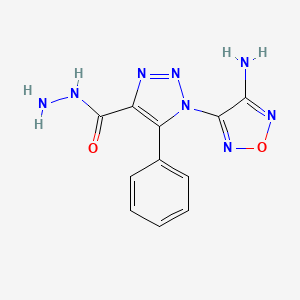
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Studies have demonstrated the synthesis of novel quinoline derivatives, exploring their potent antibacterial activities against a range of pathogens. For instance, compounds with modifications in the quinoline moiety have shown significant potency against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating bacterial infections without delving into specific drug use or dosages (Kuramoto et al., 2003).
Antitumor Agents
Another area of research focuses on the synthesis of quinoline derivatives for their antitumor properties. A study synthesized and evaluated the cytotoxic activity of novel 2-phenylquinolin-4-ones against various tumor cell lines, discovering compounds with significant inhibitory activity. This research aims to develop new drug candidates, assessing their efficacy in preclinical models without detailing specific dosages or side effects (Chou et al., 2010).
Fluorophore Development
The compound and its derivatives have also found applications in the development of fluorescent probes for biological and chemical sensing. Research has led to the creation of novel fluorophores based on the quinoline structure, offering potential in various analytical and diagnostic applications. These studies focus on the synthesis and photophysical properties of these fluorophores, evaluating their fluorescence in different conditions and their applications in cell imaging and sensing without discussing drug-related aspects (Singh & Singh, 2007).
Chemical Sensing and Imaging
Quinoline derivatives have been utilized in constructing fluorescent sensors with high selectivity and sensitivity. These sensors are designed for detecting metal ions and other molecules, showcasing the versatility of quinoline-based compounds in analytical chemistry. The research includes the synthesis of these sensors and their application in detecting specific targets, emphasizing their utility in chemical sensing and imaging applications without addressing therapeutic uses (Pradhan et al., 2015).
Propriétés
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-6-8-17(9-7-15)30(28,29)22-14-25(3)20-12-21(19(24)11-18(20)23(22)27)26-10-4-5-16(2)13-26/h6-9,11-12,14,16H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGFBPHIPSFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)

![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2734933.png)



![Ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2734938.png)


![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)

![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)